molecular formula C20H17F3N2OS B2695396 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226447-39-7

2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2695396
CAS No.: 1226447-39-7
M. Wt: 390.42
InChI Key: CRCYKZMQWJDISR-UHFFFAOYSA-N
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Description

The compound 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetically designed small molecule based on the privileged 1,5-diarylimidazole scaffold, a structure of high significance in medicinal chemistry . This particular analog is engineered for researchers investigating multitargeted therapeutic strategies for complex neurodegenerative diseases, such as Alzheimer's disease . Its structure incorporates key pharmacophores: a p-tolyl group at the 5-position and a 4-(trifluoromethoxy)phenyl group at the 1-position, which are characteristic of molecules studied for their potential to concurrently modulate multiple pathological pathways . The allylthio moiety at the 2-position is a versatile functional handle that may influence the compound's bioavailability, binding affinity, and can be utilized for further synthetic modification in probe development . Research on structurally similar 1,5-diarylimidazoles has shown that such compounds can function as microtubule-stabilizing agents , helping to address deficits in axonal transport associated with tau pathology, while also exhibiting potential to inhibit enzymes in the pro-inflammatory eicosanoid pathway, like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . This dual activity makes it a valuable chemical tool for probing the interconnected mechanisms of tau-mediated neurodegeneration and neuroinflammation. The imidazole ring itself is a critical bioisostere for histidine, capable of participating in hydrogen bonding as both a donor and acceptor, which is often essential for interactions with biological targets . This compound is intended for use in biochemical and cellular assays to further elucidate disease mechanisms and validate novel therapeutic approaches.

Properties

IUPAC Name

5-(4-methylphenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2OS/c1-3-12-27-19-24-13-18(15-6-4-14(2)5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCYKZMQWJDISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the allylthio group: This step involves the reaction of the imidazole derivative with allylthiol under basic conditions.

    Attachment of the p-tolyl group: This can be done via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

    Incorporation of the trifluoromethoxyphenyl group: This step involves the reaction of the intermediate compound with a trifluoromethoxyphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name R1 (Position 1) R2 (Position 5) Thio Group Molecular Weight XLogP³ Biological Activity
Target Compound 4-(trifluoromethoxy)phenyl p-tolyl Allylthio ~386.3* ~3.0† Not explicitly reported
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 4-(trifluoromethoxy)phenyl 4-bromophenyl Benzylsulfanyl 503.35 >3.5‡ Potential anticancer (tubulin target)
5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol p-tolyl 4-bromophenyl Thiol (-SH) ~336.2 ~2.8 Antimicrobial activity
2-Chloro-5-(2,6-difluorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (3.113) 4-(trifluoromethoxy)phenyl 2,6-difluorophenyl Chlorine (-Cl) 358.97 ~4.1 Tubulin inhibition (anticancer)
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 4-methoxyphenyl Trifluoromethyl (-CF₃) None 242.20 2.6 Not reported

Notes:

  • *Estimated from molecular formula (C₂₀H₁₇F₃N₂OS).
  • †Predicted based on similar compounds (e.g., XLogP³ = 2.6 for methoxyphenyl analog ).
  • ‡Higher due to bromine’s hydrophobicity.
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group in the target compound enhances metabolic stability compared to methoxy (-OCH₃) or difluoromethoxy (-OCF₂H) groups .

Thiol (-SH): Enhances hydrogen-bonding capacity but may reduce stability due to oxidation susceptibility .

Halogen Effects :

  • Bromine (in 4-bromophenyl analogs) improves binding affinity in hydrophobic pockets .
  • Chlorine and fluorine (e.g., 3.113) enhance electronegativity and bioavailability .

Biological Activity

The compound 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can be represented as follows:

  • Core Structure : Imidazole ring
  • Substituents :
    • Allylthio group at position 2
    • p-Tolyl group at position 5
    • Trifluoromethoxyphenyl group at position 1

The biological activity of imidazole derivatives often involves interactions with various biological targets, including enzymes and receptors. For instance, compounds with similar structures have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation and to exhibit antimicrobial properties.

Anticancer Activity

Recent studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, leading to cell cycle arrest. For example, compounds structurally related to our target compound have demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism typically involves targeting the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis.

CompoundIC50 (nM)Cancer Cell LineMechanism
Compound A52MCF-7Tubulin inhibition
Compound B74MDA-MB-231Apoptosis induction

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. A study on related compounds indicated that structural features such as electron-withdrawing groups significantly enhance antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The presence of an imidazole NH group is crucial for activity.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound CMRSA16 µg/mL
Compound DE. coli32 µg/mL

Study on Anticancer Properties

In a comprehensive evaluation of various imidazole derivatives, including those similar to our compound, researchers found that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the trifluoromethoxy group in increasing lipophilicity and cellular uptake .

Research on Antimicrobial Efficacy

A preliminary exploration of analogues revealed that modifications at the C-2 position of imidazoles significantly influenced their antibacterial efficacy. Compounds with both electron-withdrawing groups and aryl rings showed potent activity against resistant bacterial strains .

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 2-(allylthio)-5-aryl-1H-imidazole derivatives, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step protocols, such as:

  • Condensation reactions : Substituted benzaldehyde derivatives react with ammonium acetate and thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) to form the imidazole core .
  • Thiol-ene "click" chemistry : Allylthio groups are introduced via radical-mediated thiol-ene coupling, requiring photoinitiators (e.g., DMPA) and UV irradiation .
  • Catalytic cross-coupling : Palladium-catalyzed C–H arylation (e.g., using Pd(OAc)₂ and ligands like XPhos) enables late-stage diversification of the imidazole scaffold .
    Optimization : Key parameters include solvent polarity (e.g., acetonitrile vs. DMF), temperature control (60–120°C), and catalyst loading (1–5 mol%). Reaction progress is monitored via TLC or HPLC .

Q. Q2. Which analytical techniques are critical for verifying the structure and purity of this compound?

A2. Standard characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., allylthio protons at δ 3.2–3.8 ppm; trifluoromethoxy group at δ 121–125 ppm in ¹³C) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., ±0.3% deviation) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <5 ppm error .

Advanced Methodological Challenges

Q. Q3. How can computational docking studies guide the design of analogs targeting specific receptors (e.g., TGR5)?

A3.

  • Software selection : AutoDock Vina is preferred for its speed and accuracy in predicting binding modes. The scoring function incorporates empirical and knowledge-based terms for affinity estimation .
  • Protocol :
    • Prepare the ligand (imidazole derivative) and receptor (TGR5 crystal structure, PDB: 6KJQ) by adding hydrogens and assigning charges.
    • Define a grid box around the binding pocket (20 ų) and run 20 docking simulations.
    • Cluster results by RMSD (<2.0 Å) and prioritize poses with favorable ΔG values (e.g., <−8 kcal/mol) .
  • Validation : Compare predicted binding poses with experimental mutagenesis data (e.g., key residues: Arg258, Tyr89) .

Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation observed in NMR spectra?

A4. Single-crystal X-ray diffraction provides definitive evidence for:

  • Torsional angles : Allylthio group orientation relative to the imidazole plane (e.g., dihedral angles of 15–30°) .
  • Intermolecular interactions : Weak C–H⋯S or π-π stacking (3.3–3.5 Å) influencing packing stability .
  • Disorder resolution : Occupancy refinement for disordered dithiolane rings (e.g., 60:40 ratio) using SHELXL .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly as a TGR5 agonist?

A5.

  • cAMP accumulation assay : HEK293 cells transfected with human TGR5 are treated with the compound (0.1–10 μM). cAMP levels are quantified using ELISA or BRET-based sensors (EC₅₀ values typically <100 nM for potent agonists) .
  • Selectivity screening : Counter-screen against related GPCRs (e.g., FXR, LXR) to confirm TGR5 specificity .

Q. Q6. How do structural modifications (e.g., substituents on the aryl groups) impact potency and metabolic stability?

A6. Key SAR insights include:

  • Trifluoromethoxy group : Enhances metabolic stability by resisting cytochrome P450 oxidation (t₁/₂ > 2 hours in liver microsomes) .
  • Allylthio vs. methylthio : Allylthio improves solubility (LogP reduction by 0.5–1.0) but may reduce oral bioavailability due to glutathione conjugation .
  • p-Tolyl substitution : Hydrophobic interactions with TGR5’s binding pocket increase affinity (ΔΔG = −1.2 kcal/mol vs. unsubstituted phenyl) .

Data Contradictions and Resolution

Q. Q7. How can discrepancies in biological activity between computational predictions and experimental results be addressed?

A7. Potential strategies:

  • Re-evaluate docking parameters : Adjust grid box size or include explicit water molecules in simulations .
  • Probe off-target effects : Use kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase inhibition .
  • Assay optimization : Validate cell line viability (e.g., >90% by MTT assay) and confirm compound solubility in assay buffers .

Safety and Handling

Q. Q8. What safety precautions are recommended for handling this compound in laboratory settings?

A8.

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: <0.1 mmHg at 25°C) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Applications

Q. Q9. Can this compound serve as a precursor for radiopharmaceuticals (e.g., PET tracers)?

A9. Feasible via isotopic labeling:

  • ¹⁸F incorporation : Replace the trifluoromethoxy group with ¹⁸F using nucleophilic aromatic substitution (K₂CO₃, Kryptofix 222, 100°C) .
  • In vivo stability : Assess radiochemical purity (>95%) and biodistribution in rodent models .

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